molecular formula C18H19ClFN3O3 B2848442 2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one CAS No. 2034359-93-6

2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one

Cat. No. B2848442
CAS RN: 2034359-93-6
M. Wt: 379.82
InChI Key: IPPHIWFQFZFNGZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-fluoropyrimidine” is a fluorinated building block . It’s used as a starting material for the preparation of various compounds .


Synthesis Analysis

“2-Chloro-5-fluoropyrimidine” can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .


Molecular Structure Analysis

The empirical formula of “2-Chloro-5-fluoropyrimidine” is C4H2ClFN2 . The molecular weight is 132.52 .


Chemical Reactions Analysis

“2-Chloro-5-fluoropyrimidine” can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .


Physical And Chemical Properties Analysis

The refractive index of “2-Chloro-5-fluoropyrimidine” is n20/D 1.503 (lit.) . The density is 1.439 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one, due to its complex structure, plays a significant role in the field of chemical synthesis and the development of new materials. A similar compound, 2-methylpropane-1,3-diamine, reacts with glyoxal to give derivatives with considerable potential for further chemical modifications, showcasing the versatility of such compounds in synthesizing novel chemical entities with potential applications in various fields, including materials science and drug development (Kassiou & Read, 1994).

Pharmaceutical and Biomedical Applications

Compounds with a similar structure have been explored for their potential in medical applications, including their interactions with biological targets. For instance, the binding mode of a related compound was studied using X-ray crystallography, DFT calculation, and molecular docking approaches, highlighting the importance of halogen bonding in the interaction with biological molecules. This provides insights into how such compounds could be optimized for better pharmaceutical properties and efficacy (He et al., 2020).

Materials Science

In the realm of materials science, derivatives of complex chemical compounds have been synthesized and evaluated for their potential applications. For example, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds demonstrates the application of these chemicals in creating boric acid ester intermediates with benzene rings, which could be pivotal in developing new materials with unique properties (Huang et al., 2021).

Mechanism of Action

While the mechanism of action for “2-(4-Chlorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one” is not available, “2-Chloro-5-fluoropyrimidine” is used in the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent inhibitor of the JAK2 kinase .

Safety and Hazards

“2-Chloro-5-fluoropyrimidine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has a flash point of 149.0 °F (65 °C) - closed cup .

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O3/c1-18(2,26-14-5-3-12(19)4-6-14)16(24)23-8-7-15(11-23)25-17-21-9-13(20)10-22-17/h3-6,9-10,15H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHIWFQFZFNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1)OC2=NC=C(C=N2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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